molecular formula C24H25N5O3 B2970880 N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105213-00-0

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Katalognummer B2970880
CAS-Nummer: 1105213-00-0
Molekulargewicht: 431.496
InChI-Schlüssel: HHJMPZJVKQXOIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research efforts have been dedicated to the synthesis of heterocyclic compounds due to their prominence in medicinal chemistry. For instance, the Mannich reaction has been employed in synthesizing N,S-containing heterocycles, demonstrating the versatility of this methodology in creating complex structures with potential biological activities (Dotsenko et al., 2012). Similarly, the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been explored, highlighting the potential for developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Chemical Modification for Enhanced Activity

The modification of chemical structures to improve pharmacological profiles is a key research area. Studies on BCTC, a TRPV1 antagonist, have led to the design and synthesis of novel analogs with improved pharmacological profiles, demonstrating the importance of structural modifications in enhancing drug efficacy (Nie et al., 2020).

Antimicrobial and Insecticidal Applications

The development of compounds with antimicrobial and insecticidal activities is crucial for addressing public health challenges. Research on pyridine derivatives has shown promising results in this area, with compounds exhibiting significant activities against bacterial persisters and insects, thus contributing to the ongoing efforts to combat antimicrobial resistance and agricultural pests (Kim et al., 2011); (Bakhite et al., 2014).

Antitubercular and Antibacterial Activities

The synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has been investigated for their antitubercular and antibacterial activities. This research provides insights into the potential of these compounds as scaffolds for antitubercular activity, highlighting the importance of structural diversity in drug discovery (Bodige et al., 2019).

Anticonvulsant Properties

Investigations into the structural and electronic properties of anticonvulsant drugs have revealed the significance of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines. These studies provide valuable insights into the molecular mechanisms underlying their pharmacological actions, offering a foundation for the design of new anticonvulsant therapies (Georges et al., 1989).

Eigenschaften

IUPAC Name

N-(4-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-32-20-10-6-16(7-11-20)21-12-13-22(28-27-21)29-14-2-3-18(15-29)24(31)26-19-8-4-17(5-9-19)23(25)30/h4-13,18H,2-3,14-15H2,1H3,(H2,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJMPZJVKQXOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.